molecular formula C12H21BO2 B8177167 Bi(cyclopropane)-1-boronic Acid Pinacol Ester

Bi(cyclopropane)-1-boronic Acid Pinacol Ester

Cat. No.: B8177167
M. Wt: 208.11 g/mol
InChI Key: XIVZDSUKXDMVQH-UHFFFAOYSA-N
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Description

Bi(cyclopropane)-1-boronic acid pinacol ester is a highly functionalized organoboron compound characterized by two cyclopropane rings adjacent to a boronic ester moiety. Its synthesis typically employs iridium-catalyzed C-H borylation, as demonstrated by Liskey and John, achieving a 96% yield under optimized conditions using Bpin dicyclopropyl ketone and B₂pin₂ . The compound’s structural complexity arises from the strained cyclopropane rings, which confer unique reactivity and steric profiles.

Key spectroscopic data include:

  • ¹H NMR: Distinct cyclopropane proton environments (δ 2.17 ppm, dt; δ 0.68 ppm, ddd) and pinacol methyl signals (δ 1.29–1.22 ppm) .
  • ¹¹B NMR: A sharp singlet at δ 31.2 ppm, consistent with tetracoordinated boron in pinacol esters .
  • ¹³C NMR: Peaks at δ 210.04 (carbonyl carbon) and δ 83.58 (pinacol oxygen-bound carbons) .

The compound’s applications span bioactive molecule synthesis and cross-coupling reactions, leveraging cyclopropane’s strain-release effects .

Properties

IUPAC Name

2-(1-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12(7-8-12)9-5-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZDSUKXDMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves coupling 1-chloro-cyclopropane derivatives with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The approach avoids hazardous reagents like n-butyllithium and enables scalable synthesis under mild conditions.

Key Steps:

  • Substrate Preparation : 1-Chloro-cyclopropane is synthesized via halogenation of cyclopropane derivatives (e.g., using phosphorus pentachloride in heptane at 70–74°C).

  • Catalytic Coupling : The chloro-cyclopropane reacts with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂), monophosphine ligands (e.g., tricyclohexylphosphine), and potassium acetate in toluene at 110°C.

  • Workup : The reaction mixture is filtered, washed, and distilled under reduced pressure to isolate the product.

Example Protocol:

ComponentQuantity (mol ratio)
1-Chloro-cyclopropane1.0
PdCl₂0.01
Tricyclohexylphosphine0.02
B₂pin₂1.0
Potassium Acetate3.0
TolueneSolvent

Conditions : 110°C, 12 hours, argon atmosphere.
Yield : 82–86% (GC purity >97%).

Advantages:

  • Eliminates cryogenic conditions (-70°C) required in traditional lithiation methods.

  • Scalable for industrial production via continuous flow processes.

Grignard Reagent-Mediated Synthesis

Reaction Overview

This method employs cyclopropylmagnesium bromide, generated from cyclopropyl bromide and magnesium, which reacts with triisopropyl borate followed by pinacol esterification.

Key Steps:

  • Grignard Formation : Cyclopropyl bromide reacts with magnesium in tetrahydrofuran (THF) to form cyclopropylmagnesium bromide.

  • Boronation : The Grignard reagent reacts with triisopropyl borate at 0°C, yielding cyclopropylboronic acid.

  • Esterification : The boronic acid is treated with pinacol in the presence of a dehydrating agent (e.g., molecular sieves).

Example Protocol:

ComponentQuantity (mol ratio)
Cyclopropyl Bromide1.0
Magnesium1.05
Triisopropyl Borate1.1
Pinacol1.5
THFSolvent

Conditions : 0°C for boronation; room temperature for esterification.
Yield : 75–80% (NMR purity >95%).

Advantages:

  • Avoids pyrophoric reagents (e.g., lithium).

  • Compatible with moisture-sensitive substrates.

Hydroboration of Cyclopropene Derivatives

Reaction Overview

Cyclopropene derivatives undergo hydroboration with pinacolborane (HBpin) to form the target compound. This method is stereospecific and ideal for synthesizing trisubstituted cyclopropanes.

Key Steps:

  • Cyclopropene Synthesis : Cyclopropene is generated via dehydrohalogenation of 1-chloro-cyclopropane.

  • Hydroboration : Cyclopropene reacts with HBpin in the presence of a rhodium or palladium catalyst.

Example Protocol:

ComponentQuantity (mol ratio)
Cyclopropene1.0
HBpin1.2
[Rh(cod)Cl]₂0.05
TolueneSolvent

Conditions : 25°C, 6 hours.
Yield : 70–75% (dr >95:5).

Advantages:

  • High stereoselectivity for anti-addition products.

  • Mild conditions suitable for functionalized substrates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Profile
Palladium-Catalyzed82–86>97HighAvoids cryogenics
Grignard75–80>95ModerateAvoids pyrophorics
Hydroboration70–75>95LowSensitive to O₂/H₂O

Challenges and Optimizations

  • Steric Hindrance : Bulky cyclopropane groups reduce esterification efficiency; ethylene glycol or elevated temperatures improve yields.

  • Byproduct Formation : Dimerization of cyclopropane intermediates is mitigated by slow reagent addition and inert atmospheres.

  • Catalyst Loading : Ligand design (e.g., BrettPhos) enhances palladium catalyst turnover in cross-coupling.

Emerging Techniques

  • Photocatalytic Borylation : Visible-light-mediated reactions enable room-temperature synthesis with iridium catalysts.

  • Flow Chemistry : Continuous flow systems reduce reaction times from 12 hours to 2 hours for gram-scale production .

Chemical Reactions Analysis

Types of Reactions

Bi(cyclopropane)-1-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylboronic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include cyclopropylboronic acid derivatives, cyclopropyl alcohols, and various substituted cyclopropane compounds.

Scientific Research Applications

Organic Synthesis

Bi(cyclopropane)-1-boronic Acid Pinacol Ester plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure enhances reactivity and stability, making it an effective reagent for forming carbon-carbon bonds.

  • Cross-Coupling Reactions : Utilized in the synthesis of complex organic molecules, enabling the formation of diverse chemical architectures.
  • Mechanism of Action : The compound forms boron-oxygen bonds that interact with various molecular targets, facilitating selective reactions.

Biological Research

The compound is increasingly used in biological applications due to its ability to modify biomolecules. This modification is essential for studying biological pathways and interactions.

  • Bioconjugation : It can conjugate biomolecules to polymers, aiding the study of cellular interactions. Research indicates that these conjugates maintain stability during cellular uptake.
  • Modification of Biomolecules : Used to modify proteins and other biomolecules, enhancing their selectivity and potency in biological processes.
  • Drug Development : The compound's ability to alter the physicochemical properties of drugs makes it a candidate for developing new therapeutic agents, particularly in anticancer and antibacterial applications.

Material Science

In material science, this compound is employed to produce advanced materials with unique properties.

  • Polymer Production : It contributes to the development of polymers that exhibit enhanced mechanical and thermal properties.
  • Nanomaterials : The compound's reactivity allows for the functionalization of nanomaterials, potentially leading to novel applications in electronics and optics.

Case Study 1: Bioconjugation Studies

Research demonstrated that this compound effectively conjugates with polymeric materials, leading to stable constructs useful for studying cellular uptake mechanisms. Stability was influenced by factors such as polymer molecular weight and environmental pH.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of boronic acids exhibit significant cytotoxicity against cancer cell lines. The introduction of the cyclopropane moiety into boronic acid structures has been linked to enhanced biological activity.

Case Study 3: Synthetic Methodologies

Efficient synthetic routes have been developed for producing this compound from simple precursors. These methodologies showcase the compound's versatility in organic synthesis and its potential for large-scale production.

Mechanism of Action

The mechanism by which Bi(cyclopropane)-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The cyclopropane ring provides additional stability and reactivity, allowing for selective interactions with specific pathways.

Comparison with Similar Compounds

Cross-Coupling Reactions

  • Bi(cyclopropane) ester: Limited steric accessibility slows Pd-mediated couplings but enhances strain-driven reactivity (e.g., 1,2-metallate rearrangements) .
  • Phenylboronic acid pinacol ester : High reactivity in Suzuki-Miyaura couplings due to low steric hindrance .
  • 4-Nitrophenylboronic acid pinacol ester: Reacts rapidly with H₂O₂, forming 4-nitrophenol (λmax 405 nm) via oxidative deborylation .

Strain-Release Effects

The Bi(cyclopropane) ester’s dual cyclopropane rings enable unique reactivity in ring-opening reactions. For example, Lewis acid-mediated 1,2-metallate rearrangements are favored over borinic ester formation, unlike monocyclopropane analogs .

Biological Activity

Bi(cyclopropane)-1-boronic Acid Pinacol Ester is a specialized boronic ester that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This compound is particularly noted for its ability to modify biomolecules, which can facilitate the study of biological pathways and interactions.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₉B₁O₂
  • Molecular Weight: 220.1 g/mol
  • CAS Number: 141091-37-4

The compound features a cyclopropane ring structure, which enhances its reactivity and stability compared to other boronic esters. Its ability to form boron-oxygen bonds allows it to interact with various molecular targets, including enzymes and receptors, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its mechanism of action involving the formation of boron-oxygen bonds. These bonds can modulate the activity of enzymes and receptors, influencing various biological processes. The cyclopropane ring contributes additional stability, enabling selective interactions with specific biological pathways.

Applications in Biological Research

This compound has several noteworthy applications in biological research:

  • Bioconjugation : The compound can be employed to conjugate biomolecules to polymers, facilitating the study of cellular interactions and pathways. Research indicates that these conjugates maintain stability during cellular uptake, with cleavage occurring only under specific conditions such as apoptosis .
  • Modification of Biomolecules : It is used to modify proteins and other biomolecules, allowing researchers to investigate their roles in various biological processes. This modification can enhance the selectivity and potency of bioactive molecules .
  • Drug Development : The compound's ability to alter the physicochemical properties of drugs makes it a candidate for developing new therapeutic agents. Boronic acids have shown promise in medicinal chemistry, particularly in anticancer and antibacterial applications .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Cyclopropylboronic AcidLacks pinacol ester group; less stableLimited applications
Phenylboronic Acid Pinacol EsterContains a phenyl group; different reactivityUsed in drug development
Vinylboronic Acid Pinacol EsterFeatures a vinyl group; distinct electronic propertiesVarious applications in synthesis

This compound stands out due to its unique combination of structural features that enhance its stability and reactivity compared to other boronic esters.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in biological applications:

  • Bioconjugation Studies : Research demonstrated that boronic esters could effectively conjugate with polymeric materials, leading to stable constructs that are useful for studying cellular uptake mechanisms. The stability was influenced by factors such as polymer molecular weight and environmental pH .
  • Anticancer Activity : In vitro studies have shown that derivatives of boronic acids exhibit significant cytotoxicity against cancer cell lines. The introduction of the cyclopropane moiety into boronic acid structures has been linked to enhanced biological activity .
  • Synthetic Methodologies : Efficient synthetic routes have been developed for producing cyclopropyl boronic acid pinacol esters from simple precursors, showcasing the versatility of this compound in organic synthesis .

Q & A

Q. What experimental techniques are used to monitor reactions involving boronic acid pinacol esters?

UV-Vis spectroscopy is a primary method for tracking reactions, particularly when structural changes alter absorbance profiles. For example, the reaction of 4-nitrophenylboronic acid pinacol ester with H₂O₂ at pH 7.27 shows a decrease in the original peak (λmax = 290 nm) and the emergence of a new peak at 405 nm, indicating product formation . Time-resolved spectral data (e.g., absorbance vs. time plots) can quantify reaction kinetics.

Q. How does solvent selection impact the solubility and reactivity of boronic acid pinacol esters?

Solubility varies significantly across solvents. For phenylboronic acid pinacol ester, solubility is highest in chloroform (e.g., ~120 mg/mL) and lowest in hydrocarbons like methylcyclohexane (<5 mg/mL). Ketones (e.g., acetone, 3-pentanone) and ethers (dipropyl ether) offer moderate solubility . Solvent polarity and hydrogen-bonding capacity influence reaction rates, especially in cross-coupling or hydrolysis reactions.

Q. What are common synthetic routes to prepare boronic acid pinacol esters?

A key method involves iridium-catalyzed C-H borylation of cyclopropanes. For example, reacting dicyclopropyl ketone with B₂pin₂ in the presence of (η⁶-mesitylene)Ir(Bpin)₃ and Me₂phen yields bis(cyclopropane) boronic esters in up to 96% yield . Alternative approaches include photoinduced decarboxylative borylation of carboxylic acids using visible light and diboron reagents .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in cross-coupling reactions involving bis(cyclopropane) boronic esters?

Stereoselectivity in Suzuki-Miyaura couplings depends on ligand choice and steric effects. For example, bulky phosphine ligands (e.g., SPhos) can favor retention of cyclopropane geometry, while electron-deficient ligands may accelerate transmetalation. Mechanistic studies suggest oxidative addition and transmetalation steps dictate stereochemical fidelity .

Q. What mechanistic insights explain contradictions in kinetic data for boronic ester hydrolysis?

Discrepancies in hydrolysis rates (e.g., pH-dependent vs. pH-independent pathways) arise from competing mechanisms. For 4-nitrophenylboronic acid pinacol ester, the reaction with H₂O₂ follows pseudo-first-order kinetics under acidic conditions but shifts to a radical-mediated pathway under basic conditions, as evidenced by ESR trapping experiments .

Q. How can catalytic protodeboronation of bis(cyclopropane) boronic esters be optimized?

Protodeboronation often proceeds via radical intermediates. Using Cu(I) thiophene-2-carboxylate and Pd(0) catalysts, the reaction can achieve >90% conversion in amide solvents. Key parameters include radical initiator concentration (e.g., AIBN) and temperature control to suppress side reactions .

Methodological Considerations

Q. What are best practices for characterizing bis(cyclopropane) boronic esters?

  • NMR Spectroscopy :
  • ¹H NMR : Cyclopropane protons typically appear as multiplet signals between δ 0.5–2.0 ppm. For example, 2-cyanocyclopropane boronic ester shows peaks at δ 1.49 (br m) and 1.25 (d, J = 5.9 Hz) .
  • ¹¹B NMR : A singlet near δ 31–32 ppm confirms boronate ester formation .
    • Chromatography : TLC (Rf ~0.5 in hexane/EtOAc) and GC-MS are used to monitor reaction progress .

Q. How do steric effects in cyclopropane systems influence cross-coupling efficiency?

Steric hindrance from cyclopropane substituents slows transmetalation in Pd-catalyzed reactions. For example, tert-butyl-substituted cyclopropane boronic esters require elevated temperatures (80–100°C) and extended reaction times (24–48 hr) compared to methyl analogs .

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